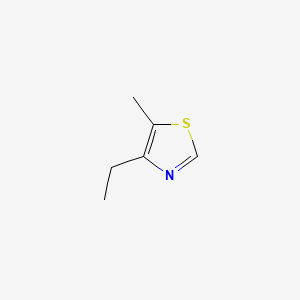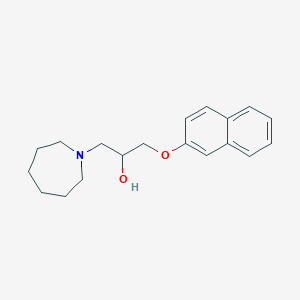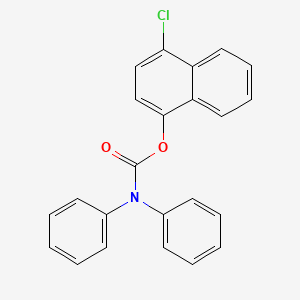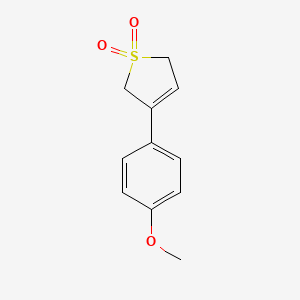![molecular formula C16H10N2O3S2 B12124591 3-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12124591.png)
3-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is a complex organic compound featuring a thiazolidinone ring fused with a benzoic acid moiety and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with a haloketone under basic conditions.
Condensation with Pyridine Derivative: The intermediate thiazolidinone is then condensed with a pyridine aldehyde derivative in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalysis: Employing catalysts to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the thiazolidinone ring or benzoic acid derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts.
Material Science: Potential use in the development of new materials with unique electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: The thiazolidinone moiety is known for its antimicrobial properties, making this compound a candidate for drug development.
Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs due to its structural similarity to known bioactive molecules.
Industry
Dye and Pigment Production: The compound’s aromatic structure makes it suitable for use in the synthesis of dyes and pigments.
Polymer Science:
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The thiazolidinone ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can enhance binding affinity to specific targets, while the benzoic acid moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Pyridine Derivatives: Widely used in medicinal chemistry for their bioactivity.
Benzoic Acid Derivatives: Commonly used in food preservation and pharmaceuticals.
Uniqueness
3-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid is unique due to its combination of a thiazolidinone ring with a pyridine and benzoic acid moiety, which imparts a distinct set of chemical and biological properties not commonly found in other compounds.
Properties
Molecular Formula |
C16H10N2O3S2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C16H10N2O3S2/c19-14-13(8-10-4-6-17-7-5-10)23-16(22)18(14)12-3-1-2-11(9-12)15(20)21/h1-9H,(H,20,21)/b13-8- |
InChI Key |
IPYQKUSAYRQBNG-JYRVWZFOSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)N2C(=O)/C(=C/C3=CC=NC=C3)/SC2=S)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)C(=CC3=CC=NC=C3)SC2=S)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


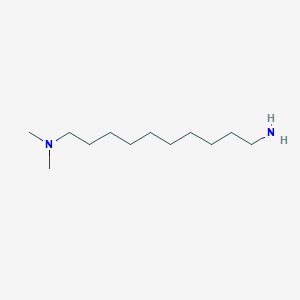

![4-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B12124522.png)
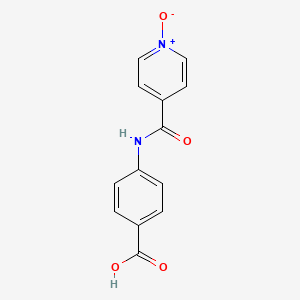
![2-(4-methoxyphenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B12124527.png)
![Benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]-](/img/structure/B12124529.png)
![2-[2-(2-Methoxyethoxy)ethyl]piperidine](/img/structure/B12124534.png)
![N-cyclopentyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12124540.png)
![Benzenamine, 3-[3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl]-](/img/structure/B12124545.png)
